2,4-Oxazolidinedione, 5-[6-(8-fluoro-2-naphthalenyl)-1,2-dihydro-2-oxo-3-pyridinyl]-5-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Oxazolidinedione, 5-[6-(8-fluoro-2-naphthalenyl)-1,2-dihydro-2-oxo-3-pyridinyl]-5-(1-methylethyl)- is a complex organic compound with the molecular formula C21H17FN2O4 This compound is characterized by its unique structure, which includes an oxazolidinedione ring and a fluorinated naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Oxazolidinedione, 5-[6-(8-fluoro-2-naphthalenyl)-1,2-dihydro-2-oxo-3-pyridinyl]-5-(1-methylethyl)- typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Oxazolidinedione Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxazolidinedione ring.
Introduction of the Fluorinated Naphthalene Moiety: This step involves the coupling of a fluorinated naphthalene derivative with the oxazolidinedione intermediate.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This typically includes the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,4-Oxazolidinedione, 5-[6-(8-fluoro-2-naphthalenyl)-1,2-dihydro-2-oxo-3-pyridinyl]-5-(1-methylethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorinated naphthalene moiety, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,4-Oxazolidinedione, 5-[6-(8-fluoro-2-naphthalenyl)-1,2-dihydro-2-oxo-3-pyridinyl]-5-(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Oxazolidinedione, 5-[6-(8-fluoro-2-naphthalenyl)-1,2-dihydro-2-oxo-3-pyridinyl]-5-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular responses.
Modulating Gene Expression: It can influence the expression of genes involved in disease processes.
Comparison with Similar Compounds
2,4-Oxazolidinedione, 5-[6-(8-fluoro-2-naphthalenyl)-1,2-dihydro-2-oxo-3-pyridinyl]-5-(1-methylethyl)- can be compared with other similar compounds, such as:
Dimethadione: Another oxazolidinedione derivative with anticonvulsant properties.
Ethadione: Similar in structure but with different substituents, used as an anticonvulsant.
Paramethadione: Another related compound with similar therapeutic applications.
The uniqueness of 2,4-Oxazolidinedione, 5-[6-(8-fluoro-2-naphthalenyl)-1,2-dihydro-2-oxo-3-pyridinyl]-5-(1-methylethyl)- lies in its specific structural features and the presence of the fluorinated naphthalene moiety, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H17FN2O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
5-[6-(8-fluoronaphthalen-2-yl)-2-oxo-1H-pyridin-3-yl]-5-propan-2-yl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C21H17FN2O4/c1-11(2)21(19(26)24-20(27)28-21)15-8-9-17(23-18(15)25)13-7-6-12-4-3-5-16(22)14(12)10-13/h3-11H,1-2H3,(H,23,25)(H,24,26,27) |
InChI Key |
HBIUBRAEDHJWRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C(=O)NC(=O)O1)C2=CC=C(NC2=O)C3=CC4=C(C=CC=C4F)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.